molecular formula C21H18N2OS B260737 (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B260737
M. Wt: 346.4 g/mol
InChI Key: BLHNHTGFSITHDU-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that combines a benzothiophene core with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the double bond or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. Researchers are investigating its effects on various biological pathways and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[3,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a benzothiophene core and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

(2Z)-2-[[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H18N2OS/c1-13-8-10-16(11-9-13)23-15(3)18(14(2)22-23)12-20-21(24)17-6-4-5-7-19(17)25-20/h4-12H,1-3H3/b20-12-

InChI Key

BLHNHTGFSITHDU-NDENLUEZSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C3C(=O)C4=CC=CC=C4S3)C

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)/C=C\3/C(=O)C4=CC=CC=C4S3)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=C3C(=O)C4=CC=CC=C4S3)C

Origin of Product

United States

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